molecular formula C13H10ClN3 B15045320 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole

3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole

Cat. No.: B15045320
M. Wt: 243.69 g/mol
InChI Key: ICNPQEMTBOYLQY-UHFFFAOYSA-N
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Description

3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 2-methylindole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 2-methylindole is reacted with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Mechanism of Action

The mechanism of action of 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole is unique due to its specific substitution pattern and the presence of both an indole and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole

InChI

InChI=1S/C13H10ClN3/c1-8-12(11-6-7-15-13(14)17-11)9-4-2-3-5-10(9)16-8/h2-7,16H,1H3

InChI Key

ICNPQEMTBOYLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)Cl

Origin of Product

United States

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